(7Z)-3-(4-chlorophenyl)-7-(3-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
(7Z)-3-(4-CHLOROPHENYL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolotriazines This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and substituted with a chlorophenyl and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(4-CHLOROPHENYL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 3-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazole ring. The final step involves cyclization with cyanuric chloride to form the fused thiazolotriazine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(7Z)-3-(4-CHLOROPHENYL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolotriazine derivatives.
Substitution: Formation of substituted thiazolotriazine derivatives.
Scientific Research Applications
(7Z)-3-(4-CHLOROPHENYL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (7Z)-3-(4-CHLOROPHENYL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Heparinoids: Compounds similar to heparin, found in marine organisms.
Uniqueness
(7Z)-3-(4-CHLOROPHENYL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its fused thiazolotriazine structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C19H16ClN3O2S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(7Z)-3-(4-chlorophenyl)-7-[(3-methoxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-16-4-2-3-13(9-16)10-17-18(24)23-12-22(11-21-19(23)26-17)15-7-5-14(20)6-8-15/h2-10H,11-12H2,1H3/b17-10- |
InChI Key |
LPDFWXUCQLBZGF-YVLHZVERSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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